molecular formula C7H10ClF2NO B1451578 2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one CAS No. 619254-09-0

2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one

Cat. No. B1451578
M. Wt: 197.61 g/mol
InChI Key: GFSOLVXDIRDIHL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one, also known as 2-chloro-1-(4,4-difluoropiperidin-1-yl)ethanone, is an organic compound with a molecular formula of C6H11ClF2NO. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. This compound is also known as DFPE, and it is a colorless solid with a molecular weight of 176.6 g/mol.

Scientific Research Applications

Synthesis and Characterization

Research involves the development of novel synthetic routes for related compounds, focusing on high yield and purity under mild conditions. For example, Ji et al. (2017) describe a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, highlighting the importance of optimizing reaction conditions to achieve high yield and purity, which are crucial for industrial applications. This approach could be adaptable to the synthesis of 2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one, emphasizing the compound's potential in various industrial and research applications due to its structural specificity (H. Ji, Ya Niu, Dongming Liu, Weidong Wang, Chuanbo Dai, 2017).

Enzymatic Process Development

Another significant area of application is the development of enzymatic processes for preparing chiral intermediates. Guo et al. (2017) discuss a practical enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for drug synthesis. This study showcases the use of ketoreductase for transforming related compounds, underlining the potential for enzymatic methods to produce chiral intermediates like 2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one with high selectivity and yield. Such processes are environmentally friendly and efficient, pointing to the broader applicability of biocatalysis in chemical synthesis (Xiang Guo, Jiawei Tang, Jiang-Tao Yang, Guowei Ni, Fu-li Zhang, Shaoxin Chen, 2017).

NMR Spectroscopy and Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal in determining the conformational dynamics of related compounds. Yousif and Roberts (1968) utilized fluorine NMR to study 4,4-difluoropiperidine, providing insights into the conformational equilibria and inversion rates in six-membered rings. This research underscores the utility of NMR in studying the structural aspects of compounds with difluoropiperidine motifs, which could be directly relevant to understanding the behavior of 2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one in various solvents and conditions (Garib A. Yousif, John D. Roberts, 1968).

properties

IUPAC Name

2-chloro-1-(4,4-difluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO/c8-5-6(12)11-3-1-7(9,10)2-4-11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSOLVXDIRDIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664192
Record name 2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one

CAS RN

619254-09-0
Record name 2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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